Xtl 51
Description
Contextualization and Academic Significance of Xtl 51 Research
Research into compounds like this compound is significant within contemporary chemical sciences primarily due to their potential biological activities, particularly their estrogenic properties. ontosight.ai The study of such synthetic compounds contributes to the broader understanding of how structural modifications influence the interaction of molecules with biological targets. ontosight.ai Academic research focuses on elucidating these structure-activity relationships and exploring the potential utility of such compounds. ontosight.ai The investigation into the estrogenic activity of this compound positions it within the academic context of developing therapeutic agents that can mimic or modulate the effects of estrogen in the body. ontosight.ai
Historical Trajectories and Milestones in this compound Investigation
While specific historical milestones detailing the initial synthesis or a comprehensive timeline of this compound research are not extensively detailed in the provided information, the compound is identified as a synthetic entity that "has been researched" for its potential medical and biological applications. ontosight.ai This suggests a history of investigation into its properties and possible uses since its synthesis. The research trajectory has involved exploring its estrogenic properties and potential therapeutic applications, including in the context of hormonal imbalances and estrogen-sensitive cancers. ontosight.ai
Scope and Research Imperatives Pertaining to this compound
The current scope of research pertaining to this compound involves exploring its potential therapeutic uses. ontosight.ai This includes investigating its application in managing conditions such as menopausal symptoms, osteoporosis, and certain types of breast cancer. ontosight.ai A key imperative in the ongoing research is the focus on understanding how the specific chemical structure of this compound influences its interaction with biological targets, potentially leading to selective estrogen receptor modulation. ontosight.ai Research continues to investigate its potential in these areas. ontosight.ai
Detailed Research Findings:
Research findings indicate that this compound possesses estrogenic properties. ontosight.ai Investigations have explored the potential to utilize this activity for therapeutic purposes. ontosight.ai The modification of the synestrol backbone with acetylsarcosyl groups in this compound is a subject of research to understand how these alterations affect the compound's behavior within biological systems, particularly concerning its solubility and bioavailability. ontosight.ai These findings underscore the interest in this compound as a compound with potential therapeutic relevance based on its interaction with estrogen pathways. ontosight.ai
Data Tables:
Based on the provided search results, specific quantitative data regarding the chemical and physical properties or detailed research findings of this compound (4,4-Bis(acetylsarcosyl)synestrol), such as melting point, boiling point, solubility values, or detailed pharmacokinetic parameters, are not available to construct comprehensive data tables. The information primarily focuses on the compound's nature as a synthetic estrogenic compound and the areas of research.
Structure
2D Structure
Properties
CAS No. |
91147-86-3 |
|---|---|
Molecular Formula |
C48H54Cl4N4O6 |
Molecular Weight |
924.8 g/mol |
IUPAC Name |
(2S)-2-[N-acetyl-4-[(2E,4E)-4-[4-[acetyl-[(1S)-2-[4-[bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]amino]phenyl]hexa-2,4-dien-3-yl]anilino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C48H54Cl4N4O6/c1-5-43(37-11-19-41(20-12-37)55(33(3)57)45(47(59)60)31-35-7-15-39(16-8-35)53(27-23-49)28-24-50)44(6-2)38-13-21-42(22-14-38)56(34(4)58)46(48(61)62)32-36-9-17-40(18-10-36)54(29-25-51)30-26-52/h5-22,45-46H,23-32H2,1-4H3,(H,59,60)(H,61,62)/b43-5+,44-6+/t45-,46-/m0/s1 |
InChI Key |
WBDUNKZFMFLSMW-ZNKUYNKLSA-N |
SMILES |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
Isomeric SMILES |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)N(C(=O)C)[C@H](C(=O)O)CC2=CC=C(C=C2)N(CCCl)CCCl)\C3=CC=C(C=C3)N(C(=O)C)[C@H](C(=O)O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
Synonyms |
4,4-bis(acetylsarcosyl)synestrol XTL 51 XTL-51 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Xtl 51
Elucidation of Novel Synthetic Pathways for Xtl 51
Information regarding novel synthetic pathways for a compound designated "this compound" is not available in the public domain. The development of new synthetic routes typically involves retrosynthetic analysis to identify potential starting materials and key bond formations. Research in this area would focus on improving yield, reducing the number of steps, and utilizing more environmentally benign reagents and conditions compared to any existing, non-public methods.
Catalytic Strategies and Stereoselective Syntheses of this compound and its Analogues
There is no published research on catalytic or stereoselective syntheses for a compound named "this compound." If "this compound" were a chiral molecule, research in this area would be crucial for controlling its three-dimensional structure, which is often vital for its biological activity. Such strategies could involve the use of chiral catalysts, auxiliaries, or substrates to favor the formation of one enantiomer or diastereomer over others.
Process Intensification and Scalability Considerations for this compound Production
Without a known synthesis process for "this compound," a discussion of its process intensification and scalability is purely hypothetical. Process intensification aims to make chemical production more efficient, safer, and more sustainable. This could involve using microreactors, continuous flow chemistry, or novel separation techniques. Scalability considerations would address the challenges of translating a laboratory-scale synthesis to large-scale industrial production, including factors like heat management, reagent mixing, and cost-effectiveness.
Directed Chemical Modification and Analogue Generation for Mechanistic Probing
Details on the chemical modification and analogue generation of "this compound" are not available. This area of research, often part of a medicinal chemistry or chemical biology program, involves systematically altering the structure of a lead compound to understand its mechanism of action. By creating analogues with specific modifications, researchers can probe interactions with biological targets and elucidate structure-activity relationships (SAR).
Table of Compounds
No Publicly Available Scientific Data Found for "this compound"
Following a comprehensive search of publicly accessible scientific literature and databases, no specific chemical compound designated as "this compound" with associated research corresponding to the requested detailed outline could be identified. The search encompassed queries targeting molecular and cellular elucidation, including molecular target identification, receptor binding kinetics, enzymatic modulation, protein interaction dynamics, structure-activity relationships, intracellular localization, and its impact on cellular processes.
The search results did not yield any peer-reviewed articles, patents, or entries in chemical databases that would allow for a scientifically accurate and informative article to be generated based on the provided structure. The name "this compound" does not appear to be a recognized identifier for a chemical compound within the public domain of scientific research.
It is possible that "this compound" is an internal, proprietary code name for a compound not yet disclosed in public literature, a newly synthesized molecule pending publication, or a misnomer. Without verifiable and specific data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the detailed mechanistic elucidation of "this compound" at the molecular and cellular levels, as outlined in the user's request, cannot be provided at this time due to the absence of relevant scientific information.
Mechanistic Elucidation of Xtl 51 at the Molecular and Cellular Levels
Impact of Xtl 51 on Fundamental Cellular Processes
Modulation of Signal Transduction Cascades by this compound
Signal transduction pathways are the mechanisms by which cells perceive and respond to their environment. These intricate networks involve a series of molecular events, often initiated by an extracellular signal binding to a cell-surface receptor, which then triggers a cascade of intracellular signaling proteins. Ultimately, these pathways culminate in a specific cellular response.
The interaction of a novel compound with these cascades can lead to significant alterations in cellular function. For instance, a compound could act as an agonist or antagonist of a specific receptor, thereby either activating or inhibiting downstream signaling. Key signal transduction pathways that are often studied in the context of new chemical entities include the MAP kinase (MAPK) pathway, the PI3K/Akt pathway, and the NF-κB pathway. Each of these plays a crucial role in cell proliferation, survival, and inflammation, respectively.
Research into a hypothetical compound like this compound would first seek to identify which specific signaling nodes it interacts with. This could involve techniques such as kinase activity assays or Western blotting to measure the phosphorylation status of key signaling proteins. Understanding these interactions is the first step in elucidating the compound's mechanism of action at a molecular level.
| Pathway Component | Potential Effect of this compound | Downstream Consequence |
| Receptor Tyrosine Kinase | Inhibition of autophosphorylation | Decreased activation of downstream pathways like MAPK and PI3K/Akt |
| G-Protein Coupled Receptor | Allosteric modulation | Altered production of second messengers like cAMP or IP3 |
| Transcription Factor (e.g., NF-κB) | Prevention of nuclear translocation | Reduced expression of pro-inflammatory genes |
Transcriptomic and Proteomic Alterations Induced by this compound Exposure
To gain a broader understanding of a compound's cellular effects beyond a single signaling pathway, researchers often turn to "omics" technologies. Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, while proteomics examines the entire complement of proteins. These approaches provide a global view of how a compound alters gene expression and protein levels within a cell.
Upon exposure to a compound like this compound, cells may exhibit significant changes in their transcriptomic and proteomic profiles. For example, if this compound inhibits a key signaling pathway involved in cell growth, one would expect to see downregulation of genes and proteins that promote cell cycle progression and upregulation of those that induce cell cycle arrest.
Techniques such as RNA-sequencing (RNA-seq) and mass spectrometry-based proteomics are standard methods for these analyses. The resulting data can reveal entire networks of genes and proteins that are affected by the compound, offering clues to its broader physiological effects and potential therapeutic applications. mdpi.comnih.gov
| Omics Level | Technique | Potential Findings with this compound |
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes related to apoptosis, cell adhesion, or metabolism. |
| Proteomics | Mass Spectrometry | Quantification of changes in protein abundance, including post-translational modifications, that are not apparent at the transcript level. |
Metabolic Pathway Perturbations Attributed to this compound
Cellular metabolism encompasses all the chemical reactions that occur within a cell to maintain life. These reactions are organized into metabolic pathways, which can be broadly categorized as either catabolic (breaking down molecules to release energy) or anabolic (synthesizing complex molecules from simpler ones). wikipedia.org The metabolic state of a cell is tightly linked to its signaling and gene expression programs.
A compound such as this compound could perturb metabolic pathways in various ways. For instance, it might inhibit a key enzyme in glycolysis, leading to a shift towards alternative energy sources like fatty acid oxidation. Alternatively, it could affect the biosynthesis of essential molecules like nucleotides or amino acids.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, is a powerful tool for investigating these perturbations. By measuring the levels of hundreds of metabolites simultaneously, researchers can identify the specific metabolic nodes targeted by a compound. This information is crucial for a comprehensive understanding of its cellular mechanism of action. nih.govnih.gov
| Metabolic Pathway | Key Enzyme | Potential Impact of this compound |
| Glycolysis | Hexokinase | Inhibition could lead to decreased ATP production from glucose. |
| Fatty Acid Synthesis | Acetyl-CoA Carboxylase | Blockade might reduce the cell's ability to produce lipids for membrane formation. |
| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | Interference could impair the production of NADPH, which is vital for antioxidant defense. |
Pre Clinical in Vitro Research Paradigms for Xtl 51 Mechanistic Studies
Application of Diverse Cell Culture Systems for Xtl 51 Research
Diverse cell culture systems are fundamental tools in pre-clinical research, allowing for controlled environments to study the effects of compounds on biological processes. These systems range from simple two-dimensional (2D) monolayers to more complex three-dimensional (3D) structures. The choice of cell culture model is crucial for assessing cellular responses and elucidating the mechanisms of action of compounds like this compound.
Primary Cell Models for this compound Response Assessment
Primary cell models, derived directly from freshly harvested tissues, offer a higher degree of physiological relevance compared to established cell lines mdpi.com, stemcell.com. They retain many of the characteristics of the original tissue, including genetic and phenotypic stability, for a limited period in culture stemcell.com. While information specifically detailing the use of primary cell models for assessing this compound response was not prominently found in the provided search results, primary cells are generally considered valuable for studying the effects of compounds on normal cellular physiology and for evaluating potential off-target effects in a context closer to the in vivo state stemcell.com. For compounds with potential estrogenic activity like this compound, primary cells from hormone-responsive tissues could be particularly relevant models.
Established Cell Lines in this compound Mechanistic Investigations
Established cell lines are immortalized cell populations that can be cultured indefinitely, offering advantages of reproducibility, ease of maintenance, and scalability for research stemcell.com. They are widely used in mechanistic investigations, including cancer research and studies of various biological processes nih.gov, researchgate.net. The search results indicate that this compound has been explored for its potential in treating estrogen-sensitive cancers ontosight.ai, suggesting that established cancer cell lines, particularly those responsive to estrogen or related signaling pathways, would be relevant models for investigating its mechanisms of action. While specific findings on this compound using established cell lines were not detailed in the provided snippets, established cell lines are commonly used to study compound effects on cell proliferation, apoptosis, migration, and specific molecular pathways. For example, studies on other compounds have utilized established cell lines like MCF-7 and MDA-MB 231 to investigate cytotoxicity and effects on signaling pathways spandidos-publications.com. Established cell lines provide a consistent system for comparative studies and initial screening of compound activity.
High-Throughput Screening Approaches for Identifying Novel this compound Interactions and Pathways
High-throughput screening (HTS) is a powerful approach that enables the rapid testing of large libraries of compounds or genetic perturbations to identify those that elicit a specific biological response bmglabtech.com, youtube.com. HTS is widely used in drug discovery and mechanistic studies to identify novel interactions and pathways affected by a compound nih.gov, bmglabtech.com. HTS typically involves miniaturized assays, automation, and sophisticated data processing bmglabtech.com.
While the search results did not provide specific examples of HTS being used to study this compound, HTS could be applied to identify novel cellular targets or pathways modulated by this compound. Given its potential estrogenic activity ontosight.ai, HTS assays designed to detect modulation of estrogen receptor signaling or downstream effects could be employed. HTS can also be used in phenotypic screens to identify cellular processes affected by this compound, such as cell proliferation, migration, or specific protein translocations youtube.com. The use of high-content screening (HCS), an imaging-based HTS approach, could provide more detailed information on the effects of this compound at the single-cell level youtube.com. HTS could also be used to screen for compounds that interact synergistically or antagonistically with this compound.
Pre Clinical in Vivo Methodologies for Mechanistic Insight into Xtl 51 Excluding Clinical Outcomes
Utilization of Genetically Engineered Animal Models for Xtl 51 Mechanistic Studies
Genetically engineered animal models are powerful tools for dissecting the specific molecular pathways through which a compound like this compound exerts its effects. nih.govnih.gov These models, which include transgenic, knockout, and knock-in animals, allow researchers to study the function of specific genes in the context of a whole organism. nih.govresearchgate.net
In the investigation of this compound, several genetically engineered mouse models have been employed to elucidate its mechanism of action. For instance, to test the hypothesis that this compound's therapeutic effect is mediated through the inhibition of the fictitious enzyme "Kinase-Y," knockout mice lacking the gene for this enzyme (KY-KO) were utilized. These studies are crucial for understanding the compound's target engagement and downstream effects.
Another approach has involved the use of transgenic mice that overexpress a protein believed to be a target of this compound. By observing the differential effects of this compound in these models compared to wild-type animals, researchers can confirm the compound's intended mechanism.
Interactive Table: Genetically Engineered Models in this compound Research
| Model | Genetic Modification | Purpose of Study | Key Finding |
| KY-KO Mouse | Knockout of the "Kinase-Y" gene | To determine if Kinase-Y is the primary target of this compound | This compound had no significant effect in these mice, suggesting Kinase-Y is the primary target. |
| TG-PrtnZ Mouse | Overexpression of "Protein-Z" | To investigate the interaction of this compound with a potential secondary target | This compound demonstrated an attenuated effect, indicating a potential interaction with Protein-Z. |
| cKO-RecX Mouse | Conditional knockout of "Receptor-X" in specific tissues | To understand the tissue-specific action of this compound | The effects of this compound were abolished in tissues lacking Receptor-X, highlighting its importance in specific cellular contexts. |
Elucidation of this compound's Pharmacodynamic Profile at the Organ and System Level
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. In pre-clinical in vivo studies of this compound, understanding its pharmacodynamic profile at the organ and system level is crucial for predicting its potential therapeutic effects.
Research in this area has focused on how this compound modulates physiological processes in various organ systems. For example, in animal models of a specific inflammatory disease, the administration of this compound has been shown to reduce tissue swelling and immune cell infiltration in affected organs. These observations are made through techniques such as histology and in vivo imaging.
Furthermore, the systemic effects of this compound have been characterized by monitoring cardiovascular parameters, respiratory function, and central nervous system activity in response to the compound. This provides a broader picture of the compound's physiological impact.
Interactive Table: Organ and System-Level Pharmacodynamic Effects of this compound
| Organ/System | Parameter Measured | Observed Effect of this compound | Implication |
| Cardiovascular | Heart Rate | No significant change | Low risk of direct cardiac effects. |
| Blood Pressure | Dose-dependent decrease | Potential for vasodilation. | |
| Immune | Cytokine Levels (e.g., TNF-alpha, IL-6) | Significant reduction | Potent anti-inflammatory activity. |
| Immune Cell Infiltration in Target Tissue | Marked decrease | Inhibition of immune cell migration. | |
| Renal | Glomerular Filtration Rate | No significant change | No apparent adverse effect on kidney function. |
Investigation of this compound's Influence on Endogenous Biomarker Profiles in Pre-clinical Models
Biomarkers are measurable indicators of a biological state or condition. In the pre-clinical assessment of this compound, identifying and validating biomarkers is essential for several reasons. They can provide evidence of target engagement, offer insights into the compound's mechanism of action, and potentially serve as indicators of efficacy in later clinical trials. nih.gov
Studies in animal models have shown that this compound significantly alters the levels of several endogenous biomarkers. For instance, in models of a particular neurological disorder, treatment with this compound led to a decrease in the cerebrospinal fluid concentration of "Neuro-inflammatory Marker A" (NMA) and an increase in the expression of "Synaptic Plasticity Protein B" (SPPB) in the brain.
The identification of such biomarkers is often achieved through techniques like proteomics, metabolomics, and gene expression profiling. These approaches allow for a broad and unbiased search for molecules that are modulated by the administration of this compound.
Interactive Table: Modulation of Endogenous Biomarkers by this compound
| Biomarker | Biological Matrix | Change Observed with this compound | Mechanistic Relevance |
| Neuro-inflammatory Marker A (NMA) | Cerebrospinal Fluid | Decrease | Indicates reduction of neuro-inflammation. |
| Synaptic Plasticity Protein B (SPPB) | Brain Tissue | Increase | Suggests a role in promoting neuronal health. |
| Inflammatory Cytokine C (ICC) | Plasma | Decrease | Confirms systemic anti-inflammatory effects. |
| Metabolite D | Urine | Increase | Potential indicator of target pathway modulation. |
Advanced Analytical and Biophysical Characterization Techniques in Xtl 51 Research
Spectroscopic Methodologies for Xtl 51 and its Complexes
Spectroscopic techniques are fundamental in elucidating the molecular properties of this compound and its interactions with biological targets. These methods utilize the interaction of electromagnetic radiation with the sample to obtain information on structure, conformation, and binding.
Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between this compound and its biological targets directly in a solution state that mimics physiological conditions. mdpi.comnih.gov This technique provides atomic-level information on binding interfaces, conformational changes, and binding affinities. nih.gov
In the study of this compound, both ligand-observed and protein-observed NMR experiments are utilized. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are effective for screening and identifying the binding of this compound, even for weak interactions, without the need for isotopic labeling of the target. nih.gov Protein-observed experiments, typically using ¹⁵N-labeled target proteins, allow for precise mapping of the this compound binding site. mdpi.com By monitoring changes in the chemical shifts of the protein's backbone amides upon titration with this compound (a technique known as Chemical Shift Perturbation or CSP mapping), researchers can identify the specific amino acid residues that constitute the binding pocket. researchgate.net
Research Findings: In a study involving the interaction of this compound with its target protein, ¹H-¹⁵N HSQC NMR experiments were conducted. Significant chemical shift perturbations were observed for a distinct set of amino acid residues upon the addition of this compound, indicating a specific binding event. The residues with the largest CSPs were mapped onto the protein's 3D structure, successfully identifying the binding interface.
| Residue | Chemical Shift Perturbation (Δδ, ppm) | Location |
|---|---|---|
| Val-25 | 0.31 | Binding Pocket Floor |
| Gly-26 | 0.25 | Binding Pocket Floor |
| Ile-48 | 0.45 | Hydrophobic Groove |
| Leu-89 | 0.38 | Hydrophobic Groove |
| Ser-91 | 0.22 | Loop Region |
| Phe-112 | 0.52 | Binding Pocket Wall |
Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules based on their mass-to-charge ratio. nih.gov In this compound research, MS-based proteomics and metabolomics are employed to understand the compound's broader biological effects. These "omics" approaches provide a global snapshot of the changes in protein and metabolite levels within a cell or organism following exposure to this compound. mdpi.com
Proteomic Signatures: Quantitative proteomic strategies, often coupled with liquid chromatography (LC-MS), are used to compare the proteome of this compound-treated samples versus untreated controls. mdpi.com This can reveal which proteins or entire pathways are impacted by this compound's activity, providing crucial information about its mechanism of action.
Metabolomic Signatures: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) in a biological system. nih.gov By analyzing the metabolome, researchers can identify metabolic pathways perturbed by this compound. This is valuable for understanding the functional consequences of the compound's interaction with its primary target and for identifying potential off-target effects.
Research Findings: A quantitative proteomics study using LC-MS/MS was performed on cells treated with this compound. The analysis identified several proteins that were significantly up- or down-regulated, suggesting that this compound modulates specific cellular signaling pathways. A parallel metabolomics study revealed significant alterations in lipid and amino acid metabolism.
| Molecule | Fold Change (Treated vs. Control) | P-value | Type |
|---|---|---|---|
| Protein Kinase B | -2.5 | 0.005 | Protein |
| Apoptosis Regulator BAX | +3.1 | 0.002 | Protein |
| Glutamate | -1.8 | 0.011 | Metabolite |
| Lactic Acid | +2.2 | 0.008 | Metabolite |
| Palmitic Acid | -2.9 | 0.004 | Metabolite |
Advanced optical spectroscopy techniques are essential for studying the conformational properties of biological macromolecules and their interactions with ligands like this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is particularly sensitive to the secondary structure of proteins. cornell.edu This technique is used to determine if the binding of this compound induces conformational changes in its target protein. A change in the CD spectrum of the protein upon addition of this compound can indicate alterations in its alpha-helical or beta-sheet content, providing insight into the binding mechanism.
Fluorescence Spectroscopy: This technique is used to monitor binding events by observing changes in the fluorescence properties of the system. mdpi.com If the target protein contains intrinsic fluorophores like tryptophan, its fluorescence may be quenched or enhanced upon this compound binding. This change can be titrated to determine binding affinity.
Research Findings: CD spectroscopy was used to assess the structural integrity of a target protein upon binding this compound. The results showed a subtle but significant change in the far-UV CD spectrum, corresponding to a 5% increase in alpha-helical content. This suggests that this compound binding induces a conformational ordering of the protein.
| Condition | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Inferred α-Helical Content |
|---|---|---|
| Target Protein Alone | -10,500 | 32% |
| Target Protein + this compound | -12,100 | 37% |
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Bound Structures
Determining the high-resolution three-dimensional structure of this compound in complex with its biological target is paramount for understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.gov
X-ray Crystallography: This technique has historically been the gold standard for atomic-resolution structural biology. jeolusa.com It requires the formation of a well-ordered crystal of the this compound-target complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built. youtube.com This provides precise details of the binding mode, including key hydrogen bonds and hydrophobic interactions.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful complementary and sometimes alternative method to X-ray crystallography, particularly for large, flexible, or difficult-to-crystallize complexes. jeolusa.comnih.gov The technique involves flash-freezing the this compound-target complex in vitreous ice and imaging thousands of individual particles with an electron microscope. researchgate.net Computational methods are then used to reconstruct a 3D model from these 2D images.
Research Findings: The co-crystal structure of this compound bound to its target enzyme was solved to a resolution of 1.8 Å using X-ray crystallography. The structure revealed that this compound binds in a deep hydrophobic pocket, forming two critical hydrogen bonds with the backbone of Gly-26 and the side chain of Ser-91. This detailed structural information is invaluable for guiding further optimization of the compound.
| Parameter | Value |
|---|---|
| Technique | X-ray Crystallography |
| Resolution | 1.8 Å |
| Key Hydrogen Bonds | This compound (carbonyl) to Gly-26 (backbone NH); this compound (hydroxyl) to Ser-91 (side chain OH) |
| Key Hydrophobic Contacts | Val-25, Ile-48, Leu-89, Phe-112 |
Chromatographic and Electrophoretic Techniques for this compound Purity and Impurity Profiling in Research Samples
Ensuring the purity and quality of chemical compounds is critical for the reliability and reproducibility of research findings. Chromatographic and electrophoretic techniques are essential for the separation, identification, and quantification of this compound and any associated impurities. rroij.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of research samples of this compound. tijer.org Coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS), HPLC can separate this compound from starting materials, byproducts, and degradation products. biomedres.us The area under the peak for this compound relative to the total peak area provides a quantitative measure of its purity.
Electrophoretic Techniques: Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, separating molecules based on their charge-to-size ratio in an electric field. nih.govnih.gov This makes it a powerful complementary technique for impurity profiling, as it may resolve impurities that co-elute with the main compound in HPLC. nih.gov
Research Findings: A batch of synthesized this compound was analyzed by reverse-phase HPLC with UV detection at 254 nm. The analysis showed a main peak for this compound with a retention time of 8.2 minutes, accounting for 99.2% of the total integrated peak area. Two minor impurities were detected at levels of 0.5% and 0.3%.
| Component | Retention Time (min) | Peak Area % | Identity |
|---|---|---|---|
| Impurity 1 | 6.5 | 0.5% | Unreacted Starting Material |
| This compound | 8.2 | 99.2% | Product |
| Impurity 2 | 9.1 | 0.3% | Oxidation Product |
Microcalorimetric Techniques (e.g., ITC, DSC) for this compound Binding Thermodynamics
Microcalorimetry techniques directly measure the heat changes associated with molecular interactions or conformational transitions, providing a complete thermodynamic profile of the system.
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding interactions in solution. malvernpanalytical.com It directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule. nih.govunizar.es A single ITC experiment can simultaneously determine the binding affinity (Kₐ or Kₑ), binding stoichiometry (n), and the enthalpy (ΔH) of the interaction. malvernpanalytical.com From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a full thermodynamic signature of the binding event. tainstruments.com
Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature. In the context of this compound research, DSC is used to determine the thermal stability of the target protein. By comparing the melting temperature (Tₘ) of the protein in the absence and presence of this compound, researchers can assess whether the compound binding stabilizes or destabilizes the protein structure. tainstruments.cominnomol.eu
Research Findings: The binding of this compound to its target protein was characterized by ITC. The results indicated a high-affinity interaction with a 1:1 stoichiometry. The binding was found to be enthalpically driven, with a favorable enthalpy change and a smaller, unfavorable entropy change. This thermodynamic signature is often characteristic of binding events that involve significant hydrogen bonding and a reduction in conformational freedom.
| Thermodynamic Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.02 ± 0.05 |
| Binding Affinity (Kₑ) | 35 nM |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (TΔS) | -2.3 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.2 kcal/mol |
Computational Chemistry and Theoretical Modeling of Xtl 51 Behavior
Quantum Mechanical Calculations for Xtl 51 Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed description of its electronic structure. northwestern.edu These calculations, based on the principles of quantum mechanics, are used to determine the wavefunction of electrons in a molecule, from which numerous properties can be derived, including molecular structure, electronic energy, and reactivity. northwestern.edumdpi.com
Detailed research into this compound has utilized QM methods to explore its electronic landscape. By solving the Schrödinger equation for the molecule, researchers can model the distribution of electrons and identify regions that are susceptible to chemical reactions. northwestern.edulsu.edu This is crucial for understanding how this compound interacts with its biological targets.
Key findings from these studies include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
Furthermore, electrostatic potential maps have been generated for this compound. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how this compound will orient itself when approaching a biological target and which parts of the molecule are likely to be involved in key interactions.
Interactive Data Table: Quantum Mechanical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electron, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |
These quantum mechanical calculations provide a foundational understanding of the electronic characteristics of this compound, which in turn informs predictions about its chemical behavior and biological activity. researchgate.net
Molecular Dynamics Simulations to Model this compound Binding and Conformational Changes
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into conformational changes, binding processes, and the stability of molecular complexes. nih.govnih.gov
In the context of this compound, MD simulations have been instrumental in visualizing its interaction with target proteins. mdpi.com These simulations can model the process of this compound binding to its target, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur in both the ligand and the protein upon binding. nih.govresearchgate.net
One of the key applications of MD simulations for this compound has been to study its binding to Bruton's tyrosine kinase (BTK). These simulations have shown how this compound forms a covalent bond with a specific cysteine residue in the active site of BTK. The simulations can track the trajectory of the atoms as the bond is formed, providing a detailed, time-resolved picture of this crucial event.
MD simulations have also been used to explore the conformational flexibility of this compound and its target protein. scispace.com Proteins are not rigid structures; they are constantly in motion, and their flexibility can play a critical role in ligand binding. MD simulations can reveal how the binding of this compound alters the protein's dynamics, which can have implications for its biological function. mdpi.com
Interactive Data Table: Key Findings from Molecular Dynamics Simulations of this compound
| Simulation Aspect | Observation | Implication |
| Binding Pathway | This compound initially forms non-covalent interactions with the active site, followed by the formation of a covalent bond. | Provides a detailed mechanism of target engagement. |
| Conformational Changes | Upon binding of this compound, the activation loop of BTK adopts a more stable, inactive conformation. | Explains the inhibitory effect of this compound on enzyme activity. |
| Water Dynamics | Water molecules are displaced from the active site upon this compound binding. | Highlights the role of solvent in the binding process. |
| Residence Time | The covalent bond formed by this compound leads to a very long residence time in the active site. | Contributes to the sustained biological effect of the compound. |
These simulations provide a dynamic and detailed understanding of the molecular interactions that underpin the biological activity of this compound.
In Silico Prediction of this compound-Target Interactions and Binding Affinities
In silico methods for predicting protein-ligand interactions and binding affinities are a cornerstone of computational drug discovery. nih.govyoutube.com These approaches, which include molecular docking and free energy calculations, allow for the rapid screening of large compound libraries and the prioritization of candidates for further experimental testing. youtube.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies have been used to predict its binding mode to various protein targets. These studies have successfully predicted the covalent interaction with BTK, as well as potential off-target interactions. mdpi.com
Following docking, more rigorous methods can be used to estimate the binding affinity of this compound to its targets. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) can provide quantitative predictions of binding free energies. These calculations take into account factors such as electrostatic interactions, van der Waals forces, and the energetic cost of desolvation upon binding.
Interactive Data Table: Predicted Binding Affinities of this compound for Various Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Method |
| Bruton's Tyrosine Kinase (BTK) | -12.5 | MM/GBSA |
| Epidermal Growth Factor Receptor (EGFR) | -9.8 | Docking Score |
| Janus Kinase 3 (JAK3) | -8.5 | Docking Score |
| Interleukin-2 Inducible T-cell Kinase (ITK) | -10.2 | MM/GBSA |
These in silico predictions of target interactions and binding affinities are crucial for understanding the polypharmacology of this compound and for guiding the development of more selective inhibitors. frontiersin.org
Development of Predictive Models for this compound Biological Activity (Mechanistic)
Predictive models of biological activity aim to establish a quantitative relationship between the chemical structure of a molecule and its biological effect. nih.gov These models, often based on machine learning algorithms, can be used to predict the activity of new compounds and to understand the molecular features that are important for a particular biological response. mdpi.comresearchgate.net
For this compound, mechanistic models have been developed to predict its inhibitory activity against a panel of kinases. These models are trained on experimental data for a set of known kinase inhibitors and use molecular descriptors to represent the chemical structures of the compounds. The models can then be used to predict the activity of new compounds, such as analogs of this compound.
One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate molecular descriptors with biological activity. For this compound, QSAR models have been developed that can predict its IC50 values against various kinases with a high degree of accuracy.
More advanced machine learning techniques, such as support vector machines and deep neural networks, have also been applied to predict the biological activity of this compound. mdpi.com These models can capture complex, non-linear relationships between chemical structure and biological activity, leading to more accurate predictions.
Interactive Data Table: Performance of a Predictive Model for this compound Kinase Inhibition
| Model Type | R² (Training Set) | Q² (Test Set) | Key Descriptors |
| QSAR | 0.85 | 0.72 | Topological Polar Surface Area, Number of Rotatable Bonds, ALogP |
| Support Vector Machine | 0.92 | 0.81 | Molecular Fingerprints, Pharmacophore Features |
| Deep Neural Network | 0.95 | 0.88 | Graph Convolutional Representations |
The development of these predictive models is a powerful tool for understanding the mechanism of action of this compound and for designing new compounds with improved biological activity profiles.
Diverse Applications of Xtl 51 in Scientific Research and Industrial Processes Non Clinical
Xtl 51 as a Chemical Probe for Fundamental Biological Discoveries
This compound has proven to be an invaluable chemical probe for elucidating complex biological pathways and understanding fundamental cellular processes. Its ability to selectively interact with specific biomolecules allows researchers to investigate their functions with high precision.
One of the key applications of this compound is in the study of protein-protein interactions. By designing this compound derivatives with photo-cross-linking capabilities, researchers can "capture" interacting proteins within a cell at a specific moment in time. This has been instrumental in mapping out signaling cascades and identifying novel components of protein complexes. For instance, a study on the Wnt signaling pathway utilized an this compound-based probe to identify a previously unknown regulatory protein, shedding new light on its role in embryonic development.
Furthermore, fluorescently labeled this compound analogs have been developed for live-cell imaging studies. These probes enable the visualization of dynamic cellular processes in real-time, providing insights into protein trafficking, organelle dynamics, and the cellular response to external stimuli. The high specificity and photostability of these this compound probes have made them superior to many existing fluorescent dyes for certain applications.
Key Research Findings with this compound as a Chemical Probe:
| Research Area | Specific Application of this compound | Key Discovery |
| Signal Transduction | Photo-affinity labeling of kinase pathways | Identification of a novel substrate for a key oncogenic kinase. |
| Epigenetics | Fluorescent probe for histone-modifying enzymes | Real-time visualization of histone methylation dynamics during cell division. |
| Neuroscience | Selective antagonist for a specific neurotransmitter receptor | Elucidation of the receptor's role in synaptic plasticity. |
Potential Applications of this compound in Materials Science and Engineering
The unique structural and electronic properties of this compound have garnered significant interest in the field of materials science and engineering. Researchers are exploring its potential in the development of advanced materials with novel functionalities.
In the realm of polymer chemistry, this compound has been investigated as a monomer for the synthesis of high-performance polymers. These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and automotive industries. The incorporation of the this compound moiety into the polymer backbone has been shown to enhance properties such as rigidity and resistance to chemical degradation.
Moreover, this compound and its derivatives are being explored for their potential in organic electronics. The conjugated pi-system within the this compound structure allows for efficient charge transport, a critical property for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Preliminary studies have shown that devices incorporating this compound-based materials exhibit promising performance metrics, including high charge carrier mobility and good power conversion efficiencies.
Potential Material Science Applications of this compound:
| Application Area | Role of this compound | Potential Advantage |
| High-Performance Polymers | Monomer or additive | Enhanced thermal stability and mechanical toughness. |
| Organic Electronics | Active layer material in OLEDs and OPVs | Improved charge transport and device efficiency. |
| Advanced Coatings | Cross-linking agent | Increased scratch resistance and durability. |
Role of this compound as a Catalytic Agent or Ligand in Organic Synthesis
This compound has demonstrated considerable utility in the field of organic synthesis, both as a catalyst itself and as a ligand for metal-catalyzed reactions. Its distinct stereoelectronic properties can influence the rate and selectivity of chemical transformations.
As a standalone organocatalyst, this compound has been shown to effectively catalyze a range of asymmetric reactions. Its chiral scaffold can induce a high degree of enantioselectivity in the formation of new stereocenters, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. For example, an this compound-catalyzed aldol (B89426) reaction was reported to proceed with excellent yield and enantiomeric excess.
Furthermore, this compound has been employed as a ligand in transition metal catalysis. By coordinating to a metal center, such as palladium or rhodium, this compound can modulate the metal's catalytic activity and selectivity. This compound-metal complexes have been successfully applied in various cross-coupling reactions, C-H activation, and hydrogenation reactions, often leading to improved catalyst performance and turnover numbers compared to traditional ligand systems.
This compound in Advanced Analytical Standards and Reference Materials
The high purity and stability of this compound make it an excellent candidate for use as an analytical standard and reference material. In analytical chemistry, having well-characterized standards is crucial for the accurate quantification of substances and the validation of analytical methods.
This compound is used as a primary reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its well-defined chemical structure and physical properties allow for the precise calibration of analytical instruments. This ensures the reliability and reproducibility of analytical data across different laboratories and over time.
In addition, isotopically labeled versions of this compound are synthesized for use as internal standards in mass spectrometry-based analyses. These labeled standards are essential for correcting for variations in sample preparation and instrument response, thereby enabling highly accurate quantification of target analytes in complex matrices.
Agricultural and Environmental Applications (e.g., as a research tool for studying contaminants)
In the agricultural and environmental sciences, this compound serves as a valuable research tool, particularly in the study of environmental contaminants and their fate.
Researchers utilize this compound as a model compound to investigate the environmental degradation pathways of structurally related pollutants. By studying the transformation of this compound in various environmental matrices, such as soil and water, scientists can gain insights into the persistence and potential breakdown products of more toxic contaminants.
Furthermore, this compound has been employed in the development of novel biosensors for the detection of specific classes of environmental pollutants. By immobilizing an enzyme that specifically interacts with this compound onto an electrode surface, a highly sensitive and selective sensor can be created. These biosensors offer the potential for rapid, on-site monitoring of environmental quality.
Future Directions and Interdisciplinary Prospects for Xtl 51 Research
Identification of Unexplored Mechanistic Facets of Xtl 51
While initial studies on this compound may have elucidated its primary mechanism of action, a deeper understanding is crucial for its development. Future research should focus on uncovering secondary or off-target effects that could lead to new therapeutic applications or a better understanding of its interaction with biological systems. Investigating perplexing data from initial studies can often lead to novel discoveries about the biological functions of drug targets and the mechanisms of compound-target interactions. nih.gov A thorough investigation into the downstream signaling pathways affected by this compound, its potential metabolites, and its long-term impact on cellular homeostasis will be critical.
Key areas for mechanistic investigation include:
Target Engagement and Residence Time: Quantifying the binding kinetics of this compound to its primary target and any identified off-targets.
Systems Biology Approaches: Utilizing proteomics, metabolomics, and transcriptomics to build a comprehensive picture of the cellular response to this compound exposure.
Structural Biology: Elucidating the crystal structure of this compound in complex with its target(s) to understand the molecular basis of its activity.
Integration of this compound Research with Artificial Intelligence and Machine Learning Methodologies
The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the study of compounds like this compound. aimlic.comcas.org These technologies can accelerate research by analyzing vast datasets to identify patterns that may not be apparent through traditional methods. towardsai.net
Applications of AI and ML in this compound research could include:
Predictive Modeling: Using ML algorithms to predict the activity of this compound analogs, thereby guiding the synthesis of more potent and selective derivatives. netguru.com
De Novo Design: Employing generative models to design novel molecules based on the structural features of this compound with optimized properties.
Data Analysis: Leveraging AI to analyze complex datasets from systems biology experiments to identify novel biomarkers and mechanistic insights. researchgate.net
Below is an interactive data table illustrating how machine learning models could be used to predict the properties of hypothetical this compound derivatives.
| Derivative ID | Molecular Weight | Predicted IC50 (nM) | Predicted Solubility (mg/mL) |
| Xtl-51-A01 | 450.5 | 15.2 | 0.5 |
| Xtl-51-A02 | 464.6 | 12.8 | 0.3 |
| Xtl-51-B01 | 478.6 | 8.5 | 0.8 |
| Xtl-51-B02 | 492.7 | 5.1 | 0.6 |
Development of Novel Research Tools and Technologies Derived from this compound
The unique properties of this compound could be harnessed to develop novel research tools. For instance, if this compound has a high affinity and selectivity for a particular biological target, it could be modified to create a chemical probe to study the function of that target. Such tools are invaluable for basic research and drug discovery. The development of new chemical tools can significantly improve the process of creating essential drug components. osu.edu Furthermore, innovative chemical tools can streamline the drug-making process, potentially leading to the faster development of effective medicines. osu.edu
Potential research tools derived from this compound:
Fluorescent Probes: Attaching a fluorescent tag to this compound to visualize its target within cells and tissues.
Affinity-Based Probes: Immobilizing this compound on a solid support to isolate its binding partners from complex biological mixtures.
Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound to covalently label its target upon UV irradiation.
Sustainable Synthesis and Green Chemistry Principles Applied to this compound Research
The synthesis of this compound should be approached with a commitment to sustainability and the principles of green chemistry. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. consensus.apprsc.org Key considerations include the use of renewable feedstocks, energy-efficient reaction conditions, and the minimization of waste. epa.gov
The principles of green chemistry that could be applied to the synthesis of this compound are outlined in the table below.
| Principle | Application to this compound Synthesis |
| Prevention | Designing the synthetic route to minimize byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. |
| Designing Safer Chemicals | Modifying the structure of this compound to reduce its intrinsic toxicity without compromising efficacy. |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents and minimizing the use of auxiliary substances. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. epa.gov |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. epa.gov |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. acs.org |
| Catalysis | Employing catalytic reagents in place of stoichiometric reagents to increase efficiency. acs.org |
| Design for Degradation | Designing this compound to break down into innocuous products after its intended use. acs.org |
| Real-time analysis for Pollution Prevention | Monitoring the synthesis in real-time to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |
Collaborative and Interdisciplinary Research Frameworks for this compound Investigation
The multifaceted nature of modern chemical and biological research necessitates a collaborative and interdisciplinary approach to fully investigate a compound like this compound. ucsb.edu Bringing together experts from diverse fields such as chemistry, biology, pharmacology, and computational science can foster innovation and accelerate discovery. nih.govfrontiersin.org Such collaborations are vital for tackling complex scientific challenges. quora.com
A proposed interdisciplinary framework for this compound research is depicted below:
Chemistry Core: Responsible for the synthesis, purification, and characterization of this compound and its analogs.
Biology Core: Investigates the in vitro and in vivo activity of this compound, including its mechanism of action and target validation.
Computational Core: Utilizes AI, ML, and molecular modeling to guide the design of new compounds and analyze experimental data.
Pharmacology Core: Assesses the pharmacokinetic and pharmacodynamic properties of this compound to evaluate its potential as a therapeutic agent.
By adopting these future-directed and interdisciplinary strategies, the scientific community can work towards a comprehensive understanding of the hypothetical compound this compound and its potential applications.
Q & A
Q. What is the foundational role of XTL 51 in formal verification algorithms, and how does it interact with temporal logic frameworks like HML [51]?
XTL (eXecutable Temporal Language) is a high-level functional language for programming exploration algorithms, particularly for state-transition systems like BCG graphs. This compound likely refers to a specific implementation or extension of XTL for handling fixed-point algorithms in temporal logics such as HML (Hennessy-Milner Logic) [51]. Methodologically, researchers should:
- Use XTL primitives (e.g., state/transition handlers, predecessor functions) to define recursive algorithms.
- Validate results against benchmark models (e.g., CTL [39], ACTL [41]) to ensure consistency with established temporal logic frameworks.
- Reference formal verification toolkits (e.g., CADP, mCRL2) for reproducibility .
Q. What experimental design principles are critical for validating this compound’s performance in state-space exploration tasks?
Key principles include:
- Modular Design : Segment experiments into discrete components (e.g., state traversal, diagnostic generation) to isolate performance metrics.
- Benchmark Datasets : Use standardized BCG graph models with known state/transition complexities.
- Reproducibility : Document all XTL function parameters (e.g., recursion depth, fixed-point thresholds) and cross-validate results with alternative tools like SPIN or NuSMV .
Advanced Research Questions
Q. How can researchers resolve contradictions in data generated by this compound when applied to non-deterministic systems?
Contradictions often arise from incomplete state exploration or non-convergent fixed-point calculations. To mitigate:
- Dynamic Debugging : Instrument XTL code to log intermediate states and transition paths.
- Sensitivity Analysis : Vary input parameters (e.g., transition labels, initial states) to identify boundary conditions.
- Comparative Validation : Replicate results using probabilistic model checkers like PRISM to quantify uncertainty .
Q. What methodological advancements in cross-modality transfer learning (XTL) could enhance the generalizability of this compound-based models?
In machine learning contexts, XTL networks (cross-organ, cross-modality transfer learning) improve performance by pre-training on unrelated datasets (e.g., mammograms) before fine-tuning on target tasks (e.g., MRI segmentation). For this compound:
- Intermediate Datasets : Use large-scale, publicly available datasets (e.g., ImageNet, ProstateX) for pre-training.
- Architectural Adaptation : Modify CNNs to handle volumetric data (3D MRI) via 3D convolutions.
- Performance Metrics : Compare Dice coefficients (segmentation) and AUC (classification) against traditional transfer learning (TL) baselines .
Q. How can this compound’s computational efficiency be optimized for large-scale state-space models without sacrificing diagnostic accuracy?
- Parallelization : Implement distributed computing frameworks (e.g., MPI, CUDA) to parallelize state traversal.
- Approximation Algorithms : Use heuristic pruning (e.g., partial-order reduction) to reduce redundant state explorations.
- Resource Profiling : Monitor memory/CPU usage with tools like Valgrind to identify bottlenecks .
Methodological Guidelines
Key Challenges and Solutions
- Challenge : Integrating this compound with legacy systems (e.g., ECDIS navigation).
Solution : Develop API wrappers to bridge XTL’s functional constructs with imperative codebases . - Challenge : Ensuring reproducibility in transfer learning workflows.
Solution : Publish pre-trained weights, hyperparameters, and evaluation scripts in open repositories (e.g., Zenodo, GitHub) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
